ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a synthetic small molecule characterized by a central indole ring substituted at the N1 position with a 3-methylbenzyl group. The indole’s C3 position is linked to a sulfanylacetamido-benzoate moiety via a thioether bond.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-3-32-27(31)21-11-13-22(14-12-21)28-26(30)18-33-25-17-29(24-10-5-4-9-23(24)25)16-20-8-6-7-19(2)15-20/h4-15,17H,3,16,18H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWYINMHLODPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Sulfanylacetyl Group: The indole derivative is then reacted with a sulfanylacetyl chloride in the presence of a base to introduce the sulfanylacetyl group.
Coupling with Benzoate Ester: The final step involves the coupling of the intermediate with ethyl 4-aminobenzoate under appropriate reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways . Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
Ethyl 4-{2-[(1-{2-[(2-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate (CAS 532970-29-9)
- Structural Difference : The N1 substituent is a 2-methylphenyl group attached through a formamidoethyl linker instead of a direct 3-methylbenzyl group.
- However, the additional amide bond introduces metabolic vulnerability to hydrolysis compared to the target compound’s direct benzyl linkage .
Ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate (CAS 686743-90-8)
- Structural Difference : A 3-fluorobenzyl group replaces the 3-methylbenzyl substituent, and the thioether is oxidized to a sulfonyl group.
Ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate (CAS 686748-99-2)
Core Heterocycle Modifications
Methyl 2-(2-(indolin-3-yl)acetamido)benzoate (CI-b)
- Structural Difference : The indole ring is reduced to indoline.
- This modification is critical in prodrug design, as seen in CI-b’s role as a precursor to oxidized analogs like CI-39 .
Ethyl 4-(2-{[1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate
- Structural Difference: The indole is replaced with a triazoloquinoxaline scaffold.
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Target Compound and Analogs
*Estimated based on molecular formula.
Biological Activity
Ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes an indole moiety, a sulfanyl group, and an acetamido substitution. The molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, suggesting its utility in treating infections.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
In a study conducted on human cell lines, this compound was found to significantly reduce reactive oxygen species (ROS) levels compared to control groups. This suggests its potential role in preventing cellular damage associated with oxidative stress.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation reported that this compound effectively inhibited the expression of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent reduction in cytokine release, highlighting its anti-inflammatory potential.
Case Study 3: Antimicrobial Efficacy
In vitro assays demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, establishing its effectiveness as a potential antimicrobial agent.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate?
The synthesis typically involves multi-step reactions, starting with the formation of the indole-thioether intermediate. Key steps include:
- Sulfanylacetamide linkage : Coupling of the indole-thiol group with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the sulfanylacetamido bridge .
- Esterification : Reaction of the benzoic acid intermediate with ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the ethyl benzoate group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure product .
Critical parameters include strict anhydrous conditions, controlled reaction temperatures, and stoichiometric precision to avoid side reactions like hydrolysis of the ester group .
Advanced: How can researchers address contradictions in reported biological activities across different studies?
Discrepancies in biological activity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility or target binding. Standardize protocols using buffers like PBS (pH 7.4) and validate with positive controls .
- Structural analogs : Impurities or residual intermediates (e.g., unreacted indole derivatives) may confound results. Use HPLC or LC-MS to verify purity (>95%) before biological testing .
- Target specificity : Off-target effects may occur due to the compound’s sulfanyl group interacting with cysteine residues in non-target proteins. Employ competitive binding assays or CRISPR-edited cell lines to confirm target engagement .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the indole, sulfanylacetamido, and benzoate moieties. Key signals include:
- Indole NH proton at δ 10.2–11.0 ppm .
- Sulfanyl (-S-) adjacent methylene protons at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 425.5) and fragments (e.g., cleavage at the acetamido bond) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Advanced: What strategies are recommended for modifying the sulfanylacetamido group to enhance target selectivity?
- Bioisosteric replacement : Substitute the sulfanyl (-S-) with sulfonyl (-SO₂-) to reduce metabolic instability while maintaining hydrogen-bonding capacity .
- Side-chain diversification : Introduce substituents (e.g., methyl, fluorine) on the acetamido nitrogen to sterically block off-target interactions. Use reductive amination or acylation reactions .
- Protease-resistant analogs : Replace the acetamido linker with a urea or carbamate group to resist enzymatic cleavage, as demonstrated in similar indole derivatives .
Basic: What are the key considerations in designing stability studies under physiological conditions?
- pH stability : Evaluate degradation in buffers mimicking physiological (pH 7.4) and lysosomal (pH 5.0) environments. Monitor via HPLC over 24–72 hours .
- Thermal stability : Assess compound integrity at 37°C in serum-containing media to simulate in vivo conditions .
- Light sensitivity : Protect solutions from UV exposure, as the indole moiety is prone to photodegradation .
Advanced: How can computational methods predict interactions between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina to model the compound’s binding to target proteins (e.g., kinases or GPCRs). Focus on the indole and sulfanyl groups as key pharmacophores .
- Molecular Dynamics (MD) simulations : Simulate binding stability over 100 ns to assess interactions with active-site residues (e.g., hydrogen bonds with catalytic serine) .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide lead optimization .
Advanced: What experimental approaches validate the compound’s mechanism of action in anticancer research?
- Apoptosis assays : Use flow cytometry with Annexin V/PI staining to quantify cell death in cancer lines (e.g., MCF-7, A549) .
- Western blotting : Measure caspase-3 activation and PARP cleavage to confirm apoptosis induction .
- Transcriptomics : RNA-seq can identify pathways (e.g., PI3K/AKT) modulated by the compound, with validation via qPCR .
Basic: How is the compound’s solubility optimized for in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted into assay media containing surfactants (e.g., 0.01% Tween-80) .
- Salt forms : Convert the free acid to a sodium salt via saponification for improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
